molecular formula C5H4ClF3N2O B10903848 [4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol

[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol

Cat. No.: B10903848
M. Wt: 200.54 g/mol
InChI Key: FYWZUBQFSYFGKO-UHFFFAOYSA-N
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Description

[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol: is a chemical compound characterized by the presence of a chloro group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting hydrazine hydrate with 4-chloro-3-(trifluoromethyl)acetylacetone under acidic conditions can yield the desired pyrazole derivative.

    Introduction of the Methanol Group: The pyrazole derivative is then subjected to a nucleophilic substitution reaction with formaldehyde or a suitable methanol precursor to introduce the methanol group at the 1-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to form hydrogen bonds and participate in various biochemical reactions.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The methanol group can participate in hydrogen bonding, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    [4-Chloro-3-(trifluoromethyl)phenyl]methanol: Similar in structure but lacks the pyrazole ring.

    [3-Fluoro-4-(trifluoromethyl)phenyl]methanol: Contains a fluoro group instead of a chloro group.

    [4-Chloro-1-(2-fluoro-5-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanol: Contains additional substituents on the pyrazole ring.

Uniqueness

The presence of both the chloro and trifluoromethyl groups on the pyrazole ring makes [4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol unique

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C5H4ClF3N2O

Molecular Weight

200.54 g/mol

IUPAC Name

[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]methanol

InChI

InChI=1S/C5H4ClF3N2O/c6-3-1-11(2-12)10-4(3)5(7,8)9/h1,12H,2H2

InChI Key

FYWZUBQFSYFGKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CO)C(F)(F)F)Cl

Origin of Product

United States

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